molecular formula C25H25ClN4O4S B11643846 (6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643846
M. Wt: 513.0 g/mol
InChI Key: OXSFWAZMAHQQGQ-PEYOBPGZSA-N
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Description

The compound (6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Phenyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, often using halogenated intermediates.

    Final Assembly and Purification: The final compound is assembled through condensation reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the imino group, potentially forming amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated intermediates and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-CHLORO-4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique thiadiazolo[3,2-a]pyrimidin-7-one core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O4S/c1-5-32-20-13-17(11-18-23(27)30-25(28-24(18)31)35-16(4)29-30)12-19(26)22(20)34-10-9-33-21-14(2)7-6-8-15(21)3/h6-8,11-13,27H,5,9-10H2,1-4H3/b18-11-,27-23?

InChI Key

OXSFWAZMAHQQGQ-PEYOBPGZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=C(C=CC=C4C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=C(C=CC=C4C)C

Origin of Product

United States

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